molecular formula C24H23BrN4O4 B2466666 [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1224001-62-0

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2466666
CAS No.: 1224001-62-0
M. Wt: 511.376
InChI Key: IXOPGIZFANUDCX-UHFFFAOYSA-N
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Description

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H23BrN4O4 and its molecular weight is 511.376. The purity is usually 95%.
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Biological Activity

The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its diverse structural features, including multiple heterocyclic components. This article reviews the biological activity associated with this compound, drawing from various studies and research findings.

Structural Characteristics

The compound is characterized by:

  • Heterocyclic Rings : Contains both oxazole and triazole rings.
  • Substituents : Features bromine and methoxy groups that enhance its lipophilicity and potential biological interactions.

These structural elements suggest that the compound may exhibit significant biological activity, particularly in the realms of anticancer and antimicrobial effects.

Biological Activity Overview

The biological activity of compounds similar to this one often includes:

  • Anticancer Properties : Many triazole and oxazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of similar oxazole and triazole derivatives on human leukemia (CEM) and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Apoptotic Induction :
    • Flow cytometry assays revealed that compounds structurally related to the target compound significantly induced apoptosis in MCF-7 cells. Mechanistic studies showed increased expression of p53 and activation of caspase pathways .
  • Antimicrobial Activity :
    • Research on related triazole compounds demonstrated effective inhibition of microbial growth against various pathogens, indicating a broad spectrum of antimicrobial properties .

Comparative Analysis

A comparison with structurally similar compounds reveals insights into the unique biological activity of this specific compound:

Compound NameStructural FeaturesBiological Activity
5-Bromo-1H-pyrazolePyrazole ringAnticancer
4-MethoxyphenyltriazoleTriazole ringAntimicrobial
2-MethylbenzothiazoleBenzothiazole ringAnti-inflammatory

This table illustrates that while there are compounds with similar functionalities, the specific arrangement and combination of functional groups in the target compound may confer distinct properties that enhance its potential as a therapeutic agent.

Properties

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O4/c1-13-6-8-18(10-14(13)2)29-15(3)22(27-28-29)24(30)32-12-20-16(4)33-23(26-20)19-11-17(25)7-9-21(19)31-5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOPGIZFANUDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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